Introduction: Thetriazolo[4,3-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
Introduction: Thetriazolo[4,3-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
An In-depth Technical Guide to the Physical and Chemical Properties of 7-methyl-[1][2][3]triazolo[4,3-a]pyridine
Introduction: The[1][2][3]triazolo[4,3-a]pyridine Scaffold - A Privileged Core in Medicinal Chemistry
The[1][2][3]triazolo[4,3-a]pyridine ring system is a fused bicyclic heterocycle that has garnered significant attention in the field of medicinal chemistry. Its rigid structure, combined with the presence of multiple nitrogen atoms, imparts unique electronic and steric properties, making it an excellent scaffold for the design of biologically active molecules. These nitrogen atoms can act as hydrogen bond donors and acceptors, crucial for molecular recognition and binding to biological targets. Derivatives of this core structure have been investigated for a wide range of therapeutic applications, including as antifungal, antibacterial, and anticonvulsant agents.[4] More recently, they have emerged as promising candidates for targeted therapies in oncology, such as inhibitors of c-Met kinase and indoleamine 2,3-dioxygenase 1 (IDO1).[5]
This guide focuses specifically on 7-methyl-[1][2][3]triazolo[4,3-a]pyridine , providing a detailed examination of its physical and chemical properties. The addition of a methyl group at the 7-position of the pyridine ring can significantly influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins, making a thorough understanding of its characteristics essential for its application in research and drug development.
Core Molecular Attributes
The fundamental identity of a chemical compound is established by its structure and basic molecular data.
Chemical Structure:
Caption: Chemical structure of 7-methyl-[1][2][3]triazolo[4,3-a]pyridine.
Table 1: Key Identifiers and Molecular Properties
| Property | Value | Source |
| CAS Number | 4919-10-2 | [1][2] |
| Molecular Formula | C₇H₇N₃ | [2] |
| Molecular Weight | 133.15 g/mol | [2] |
| IUPAC Name | 7-methyl-[1][2][3]triazolo[4,3-a]pyridine | N/A |
| Synonyms | 1,2,4-Triazolo[4,3-a]pyridine, 7-methyl- | [2] |
Physicochemical Properties
The unsubstituted core,[1][2][3]triazolo[4,3-a]pyridine, is a solid at room temperature.[6] A closely related analogue, 1,2,4-triazolo[4,3-a]pyridin-3(2H)-one, exhibits a high melting point of 230-235 °C, indicating strong intermolecular forces, likely due to hydrogen bonding and π-π stacking.[3] The introduction of a methyl group at the 7-position is expected to increase the lipophilicity of the molecule compared to its unsubstituted counterpart. This may lead to a slight decrease in aqueous solubility but enhanced solubility in organic solvents. The methyl group is unlikely to significantly alter the melting point unless it disrupts crystal packing.
Table 2: Physicochemical Data of 7-methyl-[1][2][3]triazolo[4,3-a]pyridine and a Related Analogue
| Property | 7-methyl-[1][2][3]triazolo[4,3-a]pyridine | 1,2,4-Triazolo[4,3-a]pyridin-3(2H)-one |
| Molecular Formula | C₇H₇N₃ | C₆H₅N₃O |
| Molecular Weight | 133.15 g/mol | 135.12 g/mol |
| Appearance | Predicted to be a solid | Solid |
| Melting Point | Data not available | 230-235 °C[3] |
| Boiling Point | Data not available | Data not available |
| Solubility | Data not available | Data not available |
Spectroscopic Characterization
Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of organic molecules. While specific spectra for 7-methyl-[1][2][3]triazolo[4,3-a]pyridine were not found, the expected spectral features can be predicted based on its structure and data from similar compounds.
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine and triazole rings, as well as a characteristic singlet for the methyl group protons, likely in the range of δ 2.3-2.5 ppm. The aromatic protons will appear as doublets and triplets, with coupling constants indicative of their positions on the bicyclic system. For comparison, the methyl protons in a related pyranopyridine derivative appear at δ 2.3 ppm.[7]
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¹³C NMR: The carbon NMR spectrum will display seven unique signals corresponding to each carbon atom in the molecule. The methyl carbon will have a signal in the aliphatic region (around δ 20-25 ppm), while the aromatic and heterocyclic carbons will appear in the downfield region (δ 110-160 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum will provide information about the functional groups present. Key expected absorptions include C-H stretching vibrations for the aromatic and methyl groups (around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively), and C=N and C=C stretching vibrations characteristic of the fused aromatic ring system in the 1400-1650 cm⁻¹ region. A detailed vibrational analysis of 1,2,4-triazolo[4,3-a]pyridin-3-amine confirms the characteristic vibrations of the triazolopyridine skeleton in these regions.[4]
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Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. For 7-methyl-[1][2][3]triazolo[4,3-a]pyridine, the molecular ion peak (M⁺) would be observed at m/z 133.15. High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of small molecules like HCN or N₂ and cleavage of the methyl group, providing further structural information.
Chemical Properties and Reactivity
The chemical behavior of 7-methyl-[1][2][3]triazolo[4,3-a]pyridine is dictated by the interplay of the electron-rich triazole ring and the electron-deficient pyridine ring.
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Basicity: The nitrogen atoms in the ring system, particularly the pyridine nitrogen, possess lone pairs of electrons and can act as bases, readily forming salts with acids. The pKa of the conjugate acid can be influenced by substituents on the ring.
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Reactivity of the Ring System:
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Electrophilic Aromatic Substitution: The pyridine ring is generally deactivated towards electrophilic substitution compared to benzene. However, the fused triazole ring and the activating methyl group can influence the position and feasibility of such reactions.
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Nucleophilic Substitution: The pyridine ring is susceptible to nucleophilic attack, especially when activated by electron-withdrawing groups or upon N-oxidation.
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Reactions at the Triazole Ring: The triazole ring can also participate in various chemical transformations, although it is generally considered to be a stable aromatic system.
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The presence of the methyl group at the 7-position can sterically hinder reactions at the adjacent positions and may also be a site for oxidation under certain conditions.
Synthesis and Methodology
The synthesis of the[1][2][3]triazolo[4,3-a]pyridine scaffold is well-established in the literature. A common and effective method involves the reaction of a substituted 2-hydrazinopyridine with a suitable one-carbon synthon, followed by cyclization. For 7-methyl-[1][2][3]triazolo[4,3-a]pyridine, the synthesis would logically start from 2-hydrazino-4-methylpyridine.
Representative Synthetic Workflow:
Caption: A general synthetic pathway for the formation of the[1][2][3]triazolo[4,3-a]pyridine core.
Experimental Protocol Considerations:
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Condensation: The initial step typically involves the condensation of the 2-hydrazinopyridine with an aldehyde or a related one-carbon source to form a hydrazone intermediate. This reaction is often carried out in a protic solvent like ethanol.
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Cyclization: The subsequent step is an intramolecular cyclization to form the fused triazole ring. This can be achieved through various methods, including oxidative cyclization using reagents like ceric ammonium nitrate or dehydration under acidic conditions, sometimes facilitated by microwave irradiation.[8] The choice of cyclization agent and reaction conditions is crucial for achieving high yields and purity.
This modular synthetic approach allows for the introduction of various substituents on both the pyridine and triazole rings, making it a versatile method for generating libraries of derivatives for structure-activity relationship (SAR) studies.
Applications in Research and Drug Development
The 7-methyl-[1][2][3]triazolo[4,3-a]pyridine core is a valuable building block in the design of novel therapeutic agents. The strategic placement of the methyl group can enhance binding affinity and optimize pharmacokinetic properties.
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Oncology: The broader[1][2][3]triazolo[4,3-a]pyridine scaffold has been successfully employed to develop potent and selective inhibitors of key cancer targets. For example, derivatives have been synthesized as c-Met kinase inhibitors, which is a crucial target in various cancers. Additionally, this scaffold has been identified as a novel chemotype for developing inhibitors of IDO1, an enzyme involved in tumor immune escape.[5] The 7-methyl derivative represents a specific variation that can be explored within these inhibitor classes.
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Neuroscience: The parent triazolopyridine structure is known to be a core component of trazodone, an antidepressant.[4] This highlights the potential of this chemical class to interact with targets in the central nervous system.
The utility of 7-methyl-[1][2][3]triazolo[4,3-a]pyridine lies in its potential to serve as a lead structure or an intermediate in the synthesis of more complex molecules with tailored biological activities. Its physicochemical and chemical properties make it an attractive starting point for further chemical modifications aimed at improving potency, selectivity, and drug-like properties.
References
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NextSDS. 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one - NextSDS. Available from: [Link]
- Letavic, M. A., et al. (2020). New dimensions in triazolo[4,3-a]pyrazine derivatives: The land of opportunity in organic and medicinal chemistry. European Journal of Medicinal Chemistry, 207, 112821.
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P212121 Store. 7-Methyl-[1][2][3]triazolo[4,3-a]pyridin-3(2H)-one. Available from: [Link]
- Sztarba, F., et al. (2022). The Structural and Optical Properties of 1,2,4-Triazolo[4,3-a]pyridine-3-amine. Molecules, 27(3), 743.
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Organic Chemistry Portal. Synthesis of 1,2,4-triazolo[4,3-a]pyridines. Available from: [Link]
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PubChem. (1,2,4)Triazolo(4,3-a)pyridine. Available from: [Link]
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- Zhang, Y., et al. (2023).
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Gou, S., et al. (2016). Synthesis and biological evaluation of new[1][2][3]triazolo[4,3-a]pyridine derivatives as potential c-Met inhibitors. Bioorganic & Medicinal Chemistry, 24(16), 3896-3905.
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PubChem. 1,2,4-Triazolo(4,3-a)pyridin-3(2H)-one. Available from: [Link]
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Fallacara, A. L., et al. (2021). The[1][2][3]Triazolo[4,3-a]pyridine as a New Player in the Field of IDO1 Catalytic Holo-Inhibitors. ChemMedChem, 16(22), 3439-3450.
- Higgins, M. A., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104620.
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